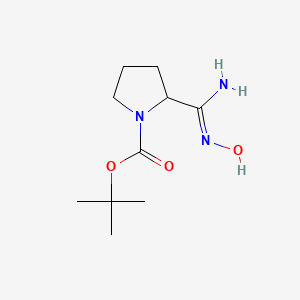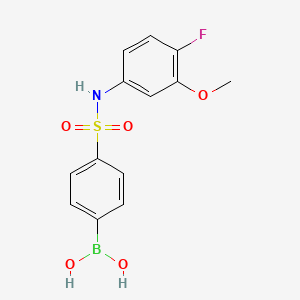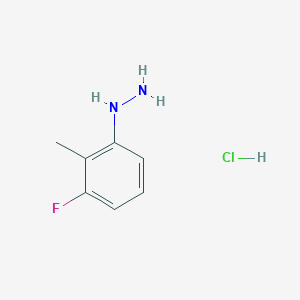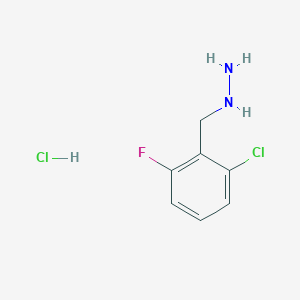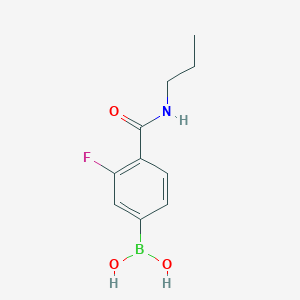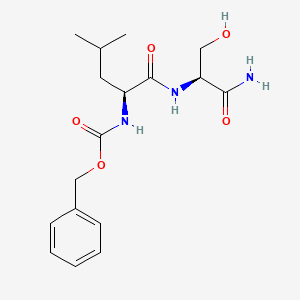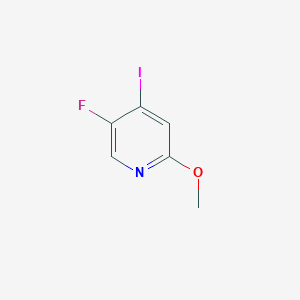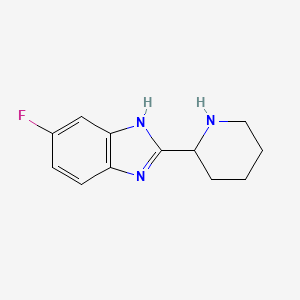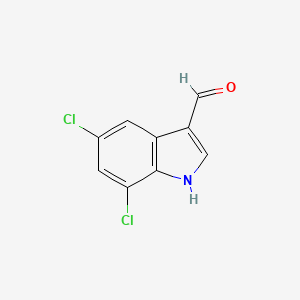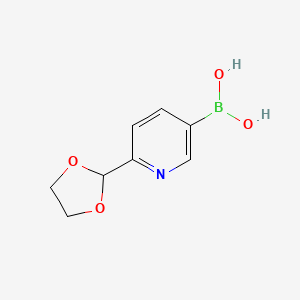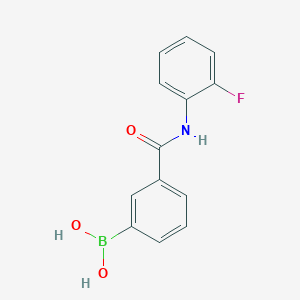
(3-((2-氟苯基)氨基甲酰基)苯基)硼酸
描述
(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (2-fluorophenyl)carbamoyl group.
科学研究应用
(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a molecular probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound may interact with palladium catalysts in these reactions.
Mode of Action
In Suzuki–Miyaura coupling reactions, the boronic acid compound acts as a nucleophile . The reaction involves the transmetalation of the boronic acid group to a palladium catalyst . This forms a new carbon-carbon bond, enabling the coupling of two different organic groups .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific reaction context.
Result of Action
As a participant in suzuki–miyaura coupling reactions, the compound can contribute to the synthesis of a variety of organic compounds . The specific effects would depend on the nature of these resulting compounds.
Action Environment
The action of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, like many other chemical reactions, can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, a class of compounds to which this compound belongs, is known to be influenced by the pH of the environment . Therefore, factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases and kinase enzymes. These enzymes are essential for various cellular processes, including signal transduction and metabolism. The compound interacts with the active sites of these enzymes, forming reversible covalent bonds with the serine residues. This interaction inhibits the enzymatic activity, thereby modulating the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and survival. Additionally, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes .
Molecular Mechanism
At the molecular level, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding interaction is facilitated by the boronic acid moiety, which forms reversible covalent bonds with the serine residues in the active sites. Additionally, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can induce toxic effects, including liver and kidney damage, due to its interaction with off-target enzymes and proteins. Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of target enzyme inhibition .
Metabolic Pathways
(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is involved in several metabolic pathways, primarily those related to enzyme inhibition. The compound interacts with enzymes such as serine proteases and kinases, modulating their activity and affecting the overall metabolic flux. Additionally, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can influence metabolite levels by altering the activity of enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the compound’s bioavailability and its accumulation in target tissues.
Subcellular Localization
The subcellular localization of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid may localize to the nucleus to modulate gene expression or to the cytoplasm to inhibit enzyme activity. These localization patterns are essential for the compound’s efficacy in biochemical and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods is optimized to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, amines, and substituted phenyl derivatives. These products can be further utilized in various chemical syntheses and applications.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the (2-fluorophenyl)carbamoyl group, making it less specific in certain applications.
(3-Carbamoylphenyl)boronic acid: Similar structure but without the fluorine substitution, which can affect its reactivity and binding properties.
(3-((2-Chlorophenyl)carbamoyl)phenyl)boronic acid: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is unique due to the presence of the (2-fluorophenyl)carbamoyl group, which imparts specific chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.
属性
IUPAC Name |
[3-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWVITXDBHCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660279 | |
| Record name | {3-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-35-4 | |
| Record name | B-[3-[[(2-Fluorophenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-Fluorophenyl)carbamoyl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387957.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B1387961.png)

